Oral Bioavailability and Dose Equivalence: Neostigmine Bromide vs. Neostigmine Methylsulfate
Neostigmine bromide exhibits extremely low and irregular oral absorption, with a bioavailability of only 1–2% of the ingested dose [1]. This results in a clinically established 30:1 oral-to-parenteral dose conversion ratio: 15 mg of neostigmine bromide administered orally is therapeutically equivalent to 0.5 mg of neostigmine methylsulfate given parenterally (intramuscular, subcutaneous, or intravenous) [1][2]. Peak plasma concentrations after oral dosing occur at 1–3 hours, with a mean plasma elimination half-life of 0.87 hours [2]. For comparison, pyridostigmine bromide oral bioavailability is approximately 10–20%—roughly 5- to 10-fold higher—meaning the absorption penalty for neostigmine bromide is substantially more severe than for its closest in-class oral analog [3].
| Evidence Dimension | Oral absolute bioavailability (F) |
|---|---|
| Target Compound Data | Neostigmine bromide: 1–2% (oral, 30 mg single dose, fasting myasthenic patients) |
| Comparator Or Baseline | Neostigmine methylsulfate (parenteral): ~100% (by definition of parenteral route); Pyridostigmine bromide (oral): 10–20% |
| Quantified Difference | 30:1 oral-to-parenteral dose ratio for neostigmine; neostigmine bromide oral F is 5- to 10-fold lower than pyridostigmine bromide oral F |
| Conditions | Fasting myasthenic patients; oral tablet formulation; peak plasma concentration at 1–2 h; elimination t½ = 42–60 min (mean 52 min); protein binding 15–25% |
Why This Matters
This extreme oral-to-parenteral conversion ratio (30:1) is the most dramatic among clinical AChE inhibitors and dictates that neostigmine bromide is suited primarily for chronic oral maintenance therapy in stable patients, while the methylsulfate salt is mandatory for acute or perioperative parenteral use—a differentiation that directly governs procurement decisions.
- [1] DailyMed. Prostigmin® (neostigmine bromide) Tablets. Valeant Pharmaceuticals North America LLC. As a rule, 15 mg of neostigmine bromide orally is equivalent to 0.5 mg of neostigmine methylsulfate parenterally. In a study in fasting myasthenic patients, the extent of absorption was estimated to be 1 to 2 percent of the ingested 30-mg single oral dose. Half-life ranged from 42 to 60 minutes with a mean of 52 minutes. View Source
- [2] Yaozh Database. Neostigmine Bromide (溴新斯的明) Clinical Drug Information. Oral bioavailability 1%–2%; Tmax 1–3 h; mean plasma half-life 0.87 h; 80% urinary excretion within 24 h (50% as unchanged drug). View Source
- [3] Pyridostigmine Bromide FDA Package Insert. Valeant Canada Limited (2008). Pyridostigmine bromide is poorly absorbed from the gastrointestinal tract with an absolute bioavailability of 10% to 20%. Tmax = 2.2 ± 1.0 hours following a single 30 mg oral dose. View Source
